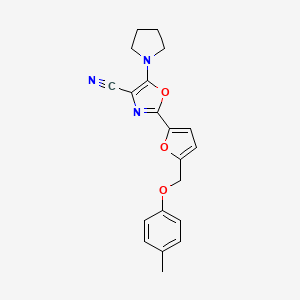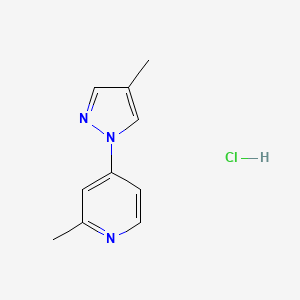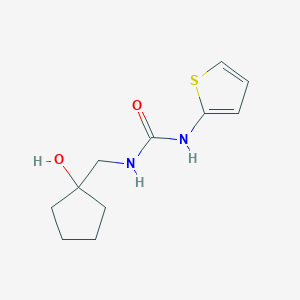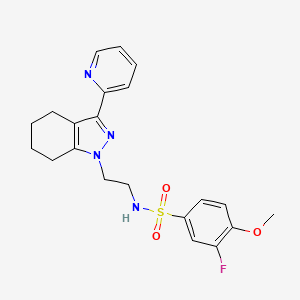![molecular formula C7H11N3O3 B2466542 methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1423034-58-5](/img/structure/B2466542.png)
methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . Triazoles are known for their wide range of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a process like the Huisgen cycloaddition, a well-known method for synthesizing triazoles .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation and N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Triazoles are generally stable and resistant to oxidation and reduction .Applications De Recherche Scientifique
Corrosion Inhibition
Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate and similar compounds have been studied for their role as corrosion inhibitors. A study by Elazhary et al. (2019) explored the use of related 1,2,3-triazole derivatives as corrosion inhibitors of mild steel in sulfuric acid solution. The research utilized various techniques like electrochemical impedance spectroscopy, potentiodynamic polarization, and scanning electron microscopy to determine the effectiveness of these inhibitors (Elazhary et al., 2019).
Synthesis and Characterization
Milićević et al. (2020) focused on the synthesis of quinoline-2,4-dione functionalized 1,2,3-triazol-4-ylmethanols and related compounds. Their research included deacetylation and oxidation processes to produce various derivatives, with confirmation of structures through NMR spectroscopy and other spectroscopic methods (Milićević et al., 2020).
Antimicrobial Activity
Research by Holla et al. (2005) on substituted 1,2,3-triazoles, including compounds structurally similar to methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate, investigated their antimicrobial activity. They synthesized various triazole derivatives and assessed their antimicrobial properties using IR, NMR, and mass spectral data (Holla et al., 2005).
Fluorescent Probe Development
A study by Palanisamy et al. (2016) reported the development of a water-soluble copper complex using 1,2,3-triazole derivatives as a fluorescent probe for detecting hydrogen sulfide (H2S) in live cells and zebra fish. This indicates the potential use of methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate in developing fluorescent probes (Palanisamy et al., 2016).
Catalytic Activity in Organic Reactions
The catalytic properties of 1,2,3-triazoles, including similar compounds, have been explored in various chemical reactions. For example, Amadio et al. (2012) synthesized cationic complexes using 1,2,3-triazole derivatives and examined their catalytic activity in Suzuki-Miyaura reactions, demonstrating the utility of these compounds in organic synthesis (Amadio et al., 2012).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds containing similar structures, such as imidazole and indole derivatives, have been found to interact with multiple receptors and show a broad range of biological properties .
Mode of Action
It’s worth noting that compounds with similar structures have shown various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, contributing to their broad-spectrum biological activities .
Result of Action
Compounds with similar structures have demonstrated various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
methyl 2-[4-(2-hydroxyethyl)triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-13-7(12)5-10-4-6(2-3-11)8-9-10/h4,11H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWNVAUOPWCYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466461.png)
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2466466.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2466467.png)
![N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466468.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2466472.png)
![N-[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2466474.png)
![3-cyclopentyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2466475.png)
![N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide](/img/structure/B2466477.png)



